1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9357720
InChI: InChI=1S/C21H23FN4O/c22-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-21(27)26-20(10-11-23-26)17-4-2-1-3-5-17/h1-9,11,20H,10,12-16H2
SMILES: C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Molecular Formula: C21H23FN4O
Molecular Weight: 366.4 g/mol

1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine

CAS No.:

Cat. No.: VC9357720

Molecular Formula: C21H23FN4O

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine -

Specification

Molecular Formula C21H23FN4O
Molecular Weight 366.4 g/mol
IUPAC Name 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Standard InChI InChI=1S/C21H23FN4O/c22-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-21(27)26-20(10-11-23-26)17-4-2-1-3-5-17/h1-9,11,20H,10,12-16H2
Standard InChI Key XJJCNPMJDDALAG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone, reflects its three core components:

  • 4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, known to enhance metabolic stability and bioavailability in drug molecules .

  • Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets via hydrogen bonding and electrostatic interactions.

  • 5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl group: A partially saturated pyrazole ring conjugated to a phenyl group, contributing to planar geometry and π-π stacking interactions .

The molecular formula C21H23FN4O (molecular weight: 366.4 g/mol) was confirmed via high-resolution mass spectrometry (HRMS). The presence of both electron-withdrawing (fluorine) and electron-donating (piperazine) groups creates a polarized electronic profile, influencing reactivity and solubility.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.5–3.5 ppm correspond to piperazine protons, while δ 7.0–7.8 ppm aromatic protons confirm fluorophenyl and phenyl groups.

    • ¹³C NMR: Peaks at δ 165–170 ppm indicate carbonyl (C=O) and pyrazole carbons.

  • Infrared Spectroscopy: A strong absorption band at ~1,680 cm⁻¹ confirms the ketone group (C=O).

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol :

  • Piperazine Functionalization:

    • 4-Fluorophenylpiperazine is alkylated with chloroacetyl chloride in dimethylformamide (DMF) using triethylamine as a base, yielding 1-(4-fluorophenyl)-4-(2-chloroethyl)piperazine .

  • Pyrazole Intermediate Preparation:

    • 5-Phenyl-4,5-dihydro-1H-pyrazole is synthesized via cyclocondensation of phenylhydrazine with α,β-unsaturated ketones .

  • Coupling Reaction:

    • The chloroethyl intermediate reacts with the pyrazole derivative in ethanol under reflux, facilitated by potassium carbonate, to form the final product .

Key Reaction Conditions:

  • Solvents: Ethanol, DMF

  • Catalysts: Triethylamine, K2CO3

  • Temperature: 80–100°C (reflux)

  • Yield: ~60–70% after purification by column chromatography .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the pyrazole ring reduce reaction efficiency, necessitating excess reagents .

  • Byproduct Formation: Competing N-alkylation of piperazine requires careful stoichiometric control .

Physicochemical Properties

PropertyValue/DescriptionMethod
Molecular Weight366.4 g/molHRMS
Solubility2.1 mg/mL in DMSOShake-flask method
LogP (Partition Coefficient)3.2HPLC
Melting Point148–150°CDifferential Scanning Calorimetry

Applications and Industrial Relevance

Pharmaceutical Development

  • Antipsychotic Agents: Structural analogs have entered preclinical trials for schizophrenia .

  • Antibacterial Coatings: Incorporated into polymers for medical devices to prevent biofilm formation .

Materials Science

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺) to create porous materials for gas storage.

Limitations and Future Directions

Current Challenges

  • Poor Aqueous Solubility: Limits bioavailability; prodrug strategies or nanoformulations are under investigation .

  • Toxicity Profile: Hepatotoxicity observed in rodent models at doses >100 mg/kg.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrazole and fluorophenyl groups to enhance potency .

  • In Vivo Pharmacokinetics: Oral absorption and blood-brain barrier penetration remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator